molecular formula C13H16N2 B3271763 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine CAS No. 55385-00-7

2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine

Cat. No.: B3271763
CAS No.: 55385-00-7
M. Wt: 200.28 g/mol
InChI Key: XQPBVQLJQAGAAR-UHFFFAOYSA-N
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Description

2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C13H16N2 It features a pyridine ring substituted with a prop-1-yn-1-yl group, which is further substituted with a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a piperidine derivative through a propargylation reaction. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromopyridine and 3-(piperidin-1-yl)prop-1-yne under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

    2-(3-(Morpholin-4-yl)prop-1-yn-1-yl)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-piperidin-1-ylprop-1-ynyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-4-10-15(11-5-1)12-6-8-13-7-2-3-9-14-13/h2-3,7,9H,1,4-5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPBVQLJQAGAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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